molecular formula C20H17ClFN5OS B11453603 N-(4-chlorophenyl)-7-(4-fluorophenyl)-5-methyl-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

N-(4-chlorophenyl)-7-(4-fluorophenyl)-5-methyl-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11453603
M. Wt: 429.9 g/mol
InChI Key: TZVOHSNURPUJDL-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-7-(4-fluorophenyl)-5-methyl-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-7-(4-fluorophenyl)-5-methyl-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chlorophenylhydrazine with 4-fluorobenzaldehyde can form an intermediate hydrazone, which is then subjected to cyclization with methylthioacetic acid and a suitable catalyst to yield the desired triazolopyrimidine structure .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-7-(4-fluorophenyl)-5-methyl-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The chlorophenyl and fluorophenyl groups can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Amines, thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(4-chlorophenyl)-7-(4-fluorophenyl)-5-methyl-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it a potential candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties, which can be explored in preclinical and clinical studies.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-7-(4-fluorophenyl)-5-methyl-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

    Triazolopyrimidines: Compounds with similar triazolopyrimidine cores but different substituents.

    Phenyl-substituted Triazoles: Compounds with phenyl groups attached to triazole rings.

    Sulfur-containing Heterocycles: Compounds with sulfur atoms in their heterocyclic structures.

Uniqueness

N-(4-chlorophenyl)-7-(4-fluorophenyl)-5-methyl-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is unique due to its specific combination of chlorophenyl, fluorophenyl, and methylsulfanyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H17ClFN5OS

Molecular Weight

429.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-7-(4-fluorophenyl)-5-methyl-2-methylsulfanyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C20H17ClFN5OS/c1-11-16(18(28)24-15-9-5-13(21)6-10-15)17(12-3-7-14(22)8-4-12)27-19(23-11)25-20(26-27)29-2/h3-10,17H,1-2H3,(H,24,28)(H,23,25,26)

InChI Key

TZVOHSNURPUJDL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)SC)N1)C3=CC=C(C=C3)F)C(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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